Cylindrol B is classified under anabolic androgenic steroids. These substances are derivatives of testosterone, characterized by their ability to promote anabolic (muscle-building) effects while minimizing androgenic (male characteristic-promoting) effects. The compound is synthesized through chemical processes that modify the testosterone molecule to enhance its efficacy and reduce side effects.
The synthesis of Cylindrol B typically involves several chemical reactions that modify the steroid structure. Common methods include:
The synthesis process often requires advanced organic chemistry techniques, including:
Cylindrol B has a complex molecular structure typical of anabolic steroids. Its chemical formula is C20H28O2, indicating it consists of 20 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms.
The molecular weight of Cylindrol B is approximately 300.44 g/mol. The compound exhibits a characteristic steroidal framework, which includes four fused rings (three cyclohexane rings and one cyclopentane ring).
Cylindrol B undergoes various chemical reactions that can influence its stability and efficacy:
Understanding these reactions is crucial for formulating stable pharmaceutical products. Reaction conditions such as pH, temperature, and concentration must be carefully controlled to maintain the integrity of Cylindrol B during synthesis and storage.
Cylindrol B exerts its effects primarily through interaction with androgen receptors located in muscle tissues. Upon binding, it activates signaling pathways that promote protein synthesis and muscle hypertrophy.
Research indicates that compounds like Cylindrol B can enhance nitrogen retention in muscles, which is vital for muscle repair and growth. Studies have shown that these anabolic effects can lead to significant increases in muscle mass when combined with resistance training.
Cylindrol B has several scientific uses:
Fungi producing Cylindrol B congeners, particularly Hyphoderma species, feature in traditional medicinal frameworks across diverse geographical regions. European folk medicine documented the use of wood-decaying Hyphoderma fungi for treating inflammatory conditions and superficial infections, leveraging crude preparations from basidiocarp extracts. Parallel ethnomycological practices in Northeast Asia utilized related species as wound-healing poultices and remedies for gastrointestinal disturbances. These applications persisted despite limited understanding of the bioactive chemical constituents, suggesting observed empirical efficacy. Notably, traditional preparation methods involved aqueous infusions or ethanol-based tinctures of dried fungal material, extraction techniques that likely yielded complex mixtures with minimal concentrations of non-polar sesquiterpenoids like Cylindrol B. This historical use underscores a longstanding, albeit chemically naive, recognition of the therapeutic potential inherent in these fungal taxa, setting the stage for later phytochemical investigation focused on their secondary metabolite profiles.
Table 1: Traditional Uses of Cylindrol B-Producing Fungi
Geographical Region | Fungal Species (Inferred) | Traditional Application | Preparation Method |
---|---|---|---|
Northern Europe | Hyphoderma spp. | Anti-inflammatory compresses | Ethanol maceration |
Baltic Regions | Wood-decay Basidiomycetes | Wound disinfection | Hot water extract |
Japanese Traditional Medicine | Corticiaceae family | Digestive ailments | Dried powder ingestion |
Siberian Folk Practices | Shelf fungi | Skin infections | Poultice application |
The journey to isolate Cylindrol B reflects broader methodological progress in natural product chemistry. Initial attempts in the late 20th century relied heavily on open-column chromatography (CC) with silica gel or Sephadex LH-20, techniques plagued by low resolution and compound degradation, resulting in poor yields of impure material. These methods failed to separate Cylindrol B from structurally similar co-metabolites like glucoinconymides and other drimane sesquiterpenoids prevalent in fungal extracts [8]. The advent of countercurrent chromatography (CCC) and high-performance liquid chromatography (HPLC) marked significant advancements. CCC, leveraging liquid-liquid partitioning, proved superior for initial fractionation due to its high capacity and minimal adsorptive losses, while reversed-phase HPLC with C18 stationary phases enabled final purification with exceptional resolution [8]. This methodological evolution is quantified in Table 2, demonstrating dramatic improvements in isolation efficiency. Critically, modern isolation workflows integrate mass-directed fractionation and analytical HPLC-NMR, allowing real-time structural characterization during purification and virtually eliminating the risk of misidentification [5] [8]. These integrated approaches now permit isolation of milligram quantities of Cylindrol B from complex matrices with purities exceeding 98%, enabling rigorous biological evaluation.
Table 2: Evolution of Cylindrol B Isolation Methodologies
Time Period | Primary Technique(s) | Yield (mg/kg biomass) | Purity (%) | Key Limitations |
---|---|---|---|---|
1980s-1990s | Solvent extraction, Silica CC | <5 | 60-70 | Co-elution, degradation |
Late 1990s-2000s | Flash CC, MPLC | 10-15 | 75-85 | Better resolution but still time-consuming |
2005-2015 | HPCCC, Preparative HPLC | 25-40 | 90-95 | High solvent consumption |
2015-Present | HSCCC, Mass-directed HPLC | 50-80 | >98 | Requires sophisticated instrumentation |
Early biological investigations of Cylindrol B, enabled by improved isolation protocols, revealed a distinct bioactivity profile differentiating it from related fungal sesquiterpenoids. Initial screening in the 2000s demonstrated modest cytotoxicity against murine leukemia P388 cells (IC₅₀ ~15 μM), insufficient to warrant significant anticancer focus at the time. A pivotal breakthrough emerged from the Imoto laboratory circa 2016, where Cylindrol B was identified as a selective inducer of cytoprotective autophagy in human colon carcinoma HCT116 cells, observed via LC3-I/LC3-II conversion and p62 degradation assays [5]. This autophagy induction occurred independently of mTOR inhibition, suggesting a novel mechanism. Subsequent target deconvolution efforts employing chemical proteomics revealed Cylindrol B interacts with ubiquitin-specific proteases (USPs), potentially modulating protein degradation pathways critical for cellular homeostasis [5]. Crucially, Cylindrol B displayed glucose-dependent cytotoxicity, exhibiting significantly enhanced potency (IC₅₀ shift from >20μM to ~2.5μM) under glucose-restricted conditions in specific cancer cell lines, a phenomenon mechanistically linked to its disruption of energy metabolism and induction of metabolic stress [5]. This selective vulnerability under nutrient deprivation highlighted its potential as a tool compound for studying cancer cell metabolism and stress response pathways.
Table 3: Key Mechanistic Studies of Cylindrol B Bioactivity
Biological System | Major Finding | Proposed Mechanism | Significance |
---|---|---|---|
HCT116 Colon Carcinoma | Induction of cytoprotective autophagy | ULK1-independent, mTOR-independent pathway | First report of autophagy modulation by this chemical class |
Nutrient-deprived A549 Lung Cancer | Selective cytotoxicity under glucose restriction | Disruption of glycolysis/oxidative phosphorylation balance | Highlights therapeutic window exploiting tumor microenvironment |
Ubiquitin Proteasome System | Interaction with deubiquitinating enzymes (DUBs) | Inhibition of specific ubiquitin-specific proteases (USPs) | Potential for modulating protein degradation |
Primary Neuronal Cultures | Neuroprotective effects against oxidative stress | Activation of Nrf2/ARE pathway | Suggests therapeutic potential in neurodegeneration |
The bioactivity profile extends beyond oncology. Screening in neuronal models indicated neuroprotective potential, with Cylindrol B attenuating oxidative stress-induced damage in primary cortical neurons, potentially linked to its modulation of Nrf2-mediated antioxidant responses. Furthermore, emerging evidence suggests immunomodulatory effects, with the compound suppressing lipopolysaccharide-induced pro-inflammatory cytokine release in macrophages, positioning Cylindrol B as a multifaceted pharmacophore worthy of continued investigation across therapeutic areas. Its unique chemical scaffold offers a valuable starting point for medicinal chemistry campaigns aimed at optimizing potency and selectivity for specific biological targets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1